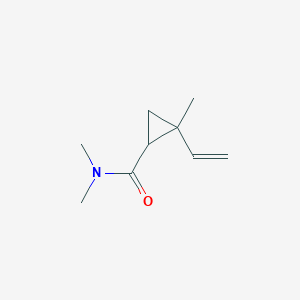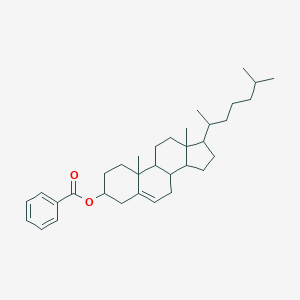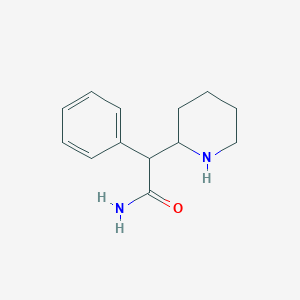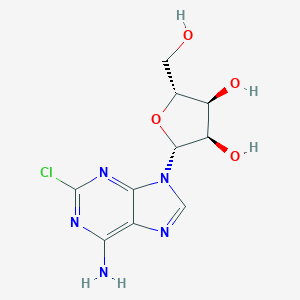
5-méthoxychroman-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromanone derivatives, including compounds similar to 5-Methoxy-3-Chromanone, often involves nucleophilic addition reactions and ring closure methods. For example, the synthesis of related compounds has been achieved through reactions between 3-formylchromone and various nucleophiles, leading to the formation of chromanone derivatives by nucleophilic addition, accompanied by the opening of the pyrone ring (Dziewulska-Kułaczkowska & Bartyzel, 2011). Such methodologies highlight the versatility of chromanone synthesis.
Molecular Structure Analysis
The molecular structure of chromanone derivatives is characterized by the presence of a chromanone core, which can be modified by substituents like methoxy groups. The structure of these compounds has been elucidated through techniques such as X-ray crystallography, demonstrating the arrangement of atoms within the molecule and the presence of intramolecular and intermolecular hydrogen bonds (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Chemical Reactions and Properties
Chromanone derivatives participate in various chemical reactions, including those involving nucleophilic reagents in acid media, leading to the synthesis of substituted chromanones. These reactions highlight the chemical reactivity of the chromanone core and its potential for further chemical modification (Ninagawa & Matsuda, 1978).
Applications De Recherche Scientifique
Activité anticancéreuse
La 5-méthoxy-3-chromanone a été identifiée comme un composé doté de propriétés anticancéreuses potentielles. Sa structure lui permet d'interagir avec diverses cibles biologiques impliquées dans la progression du cancer. La recherche indique que les dérivés de la chromanone peuvent inhiber le facteur de nécrose tumorale α (TNF-α), qui joue un rôle important dans l'inflammation et le cancer . La modification de l'échafaudage de la chromanone a conduit au développement de composés qui présentent une cytotoxicité envers les lignées cellulaires cancéreuses, ouvrant ainsi la voie au développement de nouvelles thérapies anticancéreuses.
Potentiel antidiabétique
Le noyau chromanone, présent dans la 5-méthoxy-3-chromanone, est associé à une activité antidiabétique. Des études suggèrent que les dérivés de la chromanone peuvent moduler les taux de sucre dans le sang et améliorer la sensibilité à l'insuline . Cela ouvre des voies pour que le composé soit utilisé dans la synthèse de nouveaux médicaments antidiabétiques, offrant potentiellement des traitements plus efficaces et ciblés pour le diabète.
Effets antimicrobiens et antifongiques
Les dérivés de la chromanone ont montré des résultats prometteurs en tant qu'agents antimicrobiens et antifongiques. La présence du groupe méthoxy dans la molécule de 5-méthoxy-3-chromanone peut améliorer ces propriétés, fournissant un échafaudage pour le développement de nouveaux médicaments afin de lutter contre les souches résistantes de bactéries et de champignons .
Propriétés antioxydantes
La capacité antioxydante de la 5-méthoxy-3-chromanone peut être exploitée dans la recherche scientifique pour développer des agents protecteurs contre les maladies liées au stress oxydatif. Sa capacité à piéger les radicaux libres en fait un candidat pour l'inclusion dans des formulations visant à prévenir les dommages cellulaires .
Applications neuroprotectrices
La recherche a indiqué que les dérivés de la chromanone peuvent présenter des effets neuroprotecteurs. La 5-méthoxy-3-chromanone pourrait potentiellement être utilisée dans le traitement des maladies neurodégénératives en protégeant les neurones des dommages et en améliorant la fonction neuronale .
Utilisations anti-inflammatoires et analgésiques
Les activités anti-inflammatoires et analgésiques de la 5-méthoxy-3-chromanone en font un composé précieux dans le développement de nouveaux médicaments pour la gestion de la douleur et les traitements anti-inflammatoires. Son mécanisme d'action comprend l'inhibition des cytokines pro-inflammatoires et la modulation des voies de la douleur .
Avantages cardiovasculaires
Les composés de la chromanone ont été associés à des avantages cardiovasculaires, notamment des effets anticoagulants et anti-athéroscléreux. La 5-méthoxy-3-chromanone pourrait contribuer à la synthèse de médicaments visant à prévenir la thrombose et à améliorer la santé cardiaque .
Activités antivirales et antirétrovirales
La polyvalence structurelle de la 5-méthoxy-3-chromanone permet son utilisation dans la conception d'agents antiviraux et antirétroviraux. Ses dérivés ont montré une activité contre le VIH, suggérant des applications potentielles dans le traitement et la prévention des infections virales .
Mécanisme D'action
Target of Action
5-Methoxychroman-3-one, also known as 5-Methoxy-3-Chromanone, is a derivative of chromanone . Chromanone and its derivatives are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, tumor necrosis factor-α (tnf-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Result of Action
Chromanone derivatives are known to exhibit a wide range of pharmacological activities .
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFVZLZBQOFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472105 | |
| Record name | 5-Methoxy-3-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109140-20-7 | |
| Record name | 5-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109140-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the new synthetic route for 5-methoxychroman-3-one described in the research?
A1: The research highlights a new, potentially more efficient method for synthesizing 5-methoxychroman-3-one. The researchers successfully synthesized 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester, a potential precursor to 5-methoxychroman-3-one, in two steps with an 86% yield [, ]. This suggests that this route, utilizing an organocopper complex, could simplify the overall production of 5-methoxychroman-3-one.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)



![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)